Deoxymiroestrol

Estrogen Receptor Binding Phytoestrogen Potency MCF-7 Cells

Quantifying deoxymiroestrol in Pueraria mirifica samples demands a compound-specific reference standard-class-level phytoestrogen substitution leads to misquantification. Deoxymiroestrol (CAS 261963-67-1) resolves this: - 5.2-fold lower ER-binding IC50 vs. miroestrol; >20-fold lower vs. genistein - Validated HPLC LOD/LOQ parameters enable accurate raw material and product QC - Picomolar potency (IC50 ~10-30 pM) maximizes assay dynamic range - 2-fold higher AUC than miroestrol supports sustained in vivo systemic exposure

Molecular Formula C20H22O5
Molecular Weight 342.4 g/mol
Cat. No. B1240681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxymiroestrol
Synonymsdeoxy-miroestrol
deoxymiroestrol
Molecular FormulaC20H22O5
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC1(C2CC3(CC(=O)C(C2C3O)C4=COC5=C(C41)C=CC(=C5)O)O)C
InChIInChI=1S/C20H22O5/c1-19(2)12-6-20(24)7-13(22)15(16(12)18(20)23)11-8-25-14-5-9(21)3-4-10(14)17(11)19/h3-5,8,12,15-18,21,23-24H,6-7H2,1-2H3/t12-,15+,16+,17+,18+,20+/m0/s1
InChIKeyAZKZPXFWTQSDET-ZMNKABNMSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deoxymiroestrol: A High-Potency Phytoestrogen for Advanced Research


Deoxymiroestrol is a trace phytoestrogen isolated from the tuberous roots of Pueraria candollei var. mirifica (white Kwao Krua) [1]. Structurally related to miroestrol, it is recognized as one of the most potent phytoestrogens found in nature [2]. It functions as an estrogen receptor agonist and is primarily utilized in academic and industrial research settings investigating hormone replacement therapy, menopause, and estrogen-dependent pathways [1]. Due to its high specific activity, it is a critical reference standard and lead compound for studies requiring robust estrogenic response at low concentrations [3].

Compound type
Estrogen receptor agonist tool compound; reported among highest affinity phytoestrogens
Standardization
Phytochemical reference standard for Pueraria candollei extract characterization
Assay context
Supports estrogen-dependent pathway studies and low-concentration response assays

Why Deoxymiroestrol Cannot Be Substituted by Other Phytoestrogens


The term 'phytoestrogen' encompasses a structurally diverse group of compounds with a wide range of estrogenic potencies, often varying by orders of magnitude. Generic substitution based solely on class membership is scientifically invalid. As demonstrated in a systematic comparative study, deoxymiroestrol exhibits an IC50 for estrogen receptor binding that is 5.2-fold lower than that of its close structural analog miroestrol, and over 20-fold lower than genistein [1]. Furthermore, the absolute sensitivity limits for analytical detection differ substantially between deoxymiroestrol and miroestrol, with the former requiring a higher threshold for accurate quantification (LOQ) [2]. These pronounced differences in bioactivity and analytical characteristics underscore the necessity for compound-specific selection, not class-level interchangeability. The following quantitative evidence details the precise, verifiable performance parameters that define deoxymiroestrol as a distinct chemical entity.

Potency variability
Phytoestrogen potency can range by orders of magnitude; class-based substitution may not match experimental response.
Analytical differentiation
Distinct chromatographic behavior and detection limits mean generic reference standards can lead to quantification errors.
Exposure context
Systemic exposure and clearance profiles differ between structural analogs; in vivo data may not transfer.

Quantifiable Evidence for Differentiated Performance


Estrogen Receptor Binding Affinity vs. Miroestrol and Genistein

Deoxymiroestrol exhibits a superior binding affinity for the estrogen receptor (ER) in MCF7 cytosol compared to its close analog miroestrol and the common phytoestrogen genistein [1]. The relative binding affinity was determined by calculating the molar excess needed for 50% inhibition of [3H]oestradiol binding (IC50) [1].

ER Binding Affinity
Head-to-head
Deoxymiroestrol: 50× molar excess for 50% [3H]oestradiol displacement
Miroestrol: 260×; Genistein: 1000×; 17β-oestradiol: 1× (baseline)
Indicates higher relative binding affinity; may support lower-concentration assay design
MCF7 cytosol competitive radioligand binding assay
Estrogen Receptor Binding Phytoestrogen Potency MCF-7 Cells

Potency in Cell-Based Estrogenic Response Assays

In a comprehensive comparative study, deoxymiroestrol's functional estrogenic activity was assessed in multiple cell-based assays within the MCF7 cell line, measuring its ability to induce a stably transfected ERE-CAT reporter gene, and stimulate cell proliferation and saturation density [1]. Deoxymiroestrol consistently demonstrated the highest potency among the eight phytoestrogens tested, including miroestrol, 8-prenylnaringenin, and coumestrol [1].

Functional Estrogenicity
Head-to-head
IC₅₀ (ERE-CAT): 1×10⁻¹⁰ M
IC₅₀ (Proliferation): 3×10⁻¹¹ M
IC₅₀ (Saturation density): 2×10⁻¹¹ M
Miroestrol: 3×10⁻¹⁰ M / 2×10⁻¹⁰ M / 8×10⁻¹¹ M
Ranked highest among eight tested phytoestrogens; supports assay sensitivity optimization
MCF7 cell line; ERE-CAT reporter, 7-day proliferation, 14-day saturation density assays
Cell Proliferation Assay Reporter Gene Assay Functional Estrogenicity

Analytical Parameters for HPLC Quantification

When analyzing mixtures or extracts containing both deoxymiroestrol and miroestrol, their distinct chromatographic properties necessitate specific, validated methods [1]. A high-performance liquid chromatography (HPLC) method developed for quality control of Pueraria candollei varieties established that the limits of detection (LOD) and quantification (LOQ) are substantially different for each compound [1].

HPLC Detection Limits
Method context
Deoxymiroestrol: LOD 0.78 µg/mL, LOQ 1.56 µg/mL
Miroestrol: LOD 0.2 µg/mL, LOQ 0.78 µg/mL
Compound-specific reference standard required for accurate quantification; prevents misquantification
Validated HPLC method on P. candollei extracts
HPLC Method Validation Quality Control Analytical Standardization

Superior Systemic Exposure (AUC) in a Comparative Rabbit Pharmacokinetic Model

A pilot pharmacokinetic study in rabbits, where both compounds were co-administered in a single oral dose of P. candollei extract, revealed a stark difference in systemic exposure [1]. Despite being administered at a lower dose (0.21 mg/kg vs. 0.43 mg/kg for miroestrol), deoxymiroestrol achieved a significantly higher total drug exposure [1].

Systemic Exposure (AUC)
Head-to-head
Deoxymiroestrol AUC₀₋₄₈: 1,692.84 ng·h/mL (dose 0.21 mg/kg)
Miroestrol AUC₀₋₄₈: 854.92 ng·h/mL (dose 0.43 mg/kg)
Reported higher systemic exposure at lower dose; may reflect differential clearance context
Pilot rabbit study with co-administered P. candollei extract; n=3
Pharmacokinetics Bioavailability In Vivo Study

Optimal Application Scenarios Based on Quantified Performance


Standardization of Pueraria candollei Extracts

Based on the distinct analytical parameters (LOD/LOQ) defined in the validated HPLC method [1], deoxymiroestrol must be used as a primary reference standard for the accurate quantification of this specific phytoconstituent in raw plant material and finished products. Its use ensures proper quality control and prevents the misquantification that would occur if a miroestrol standard were substituted.

High-Sensitivity Positive Control for Estrogenicity Assays

The quantified superior potency of deoxymiroestrol in both binding and cell-based functional assays [2] makes it an ideal positive control for researchers establishing or validating new estrogenicity assays. Its ability to produce a robust signal at picomolar concentrations (IC50 ~ 10-30 pM) allows for the detection of weaker agonists or antagonists and maximizes the dynamic range of the assay.

In Vivo Studies Requiring High Systemic Exposure

For preclinical studies investigating the in vivo effects of phytoestrogens, deoxymiroestrol offers a quantifiable advantage. The pharmacokinetic evidence of a nearly two-fold higher AUC (systemic exposure) compared to miroestrol [3] supports its selection for studies where achieving and maintaining a high, sustained plasma concentration is a critical experimental parameter.

Application
Selection Property
Validation Focus
Phytochemical standardization of P. candollei
Chromatographic differentiation from related phytoestrogens
Accurate quantification without isomer misattribution
Estrogenicity assay positive control
Low-concentration activity in functional cell-based assays
ER-mediated response verification at picomolar range
In vivo systemic exposure studies
Reported differential AUC profile in oral models
Sustained plasma concentration and clearance modeling

Technical Documentation Hub

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40 linked technical documents
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